Anisodine hydrobromide mechanism of action
Anisodine hydrobromide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Anisodine Hydrobromide
Executive Summary
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent with significant therapeutic applications, particularly in the treatment of cerebrovascular diseases like acute ischemic stroke.[1][2] Its core mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[1][3][4] This primary action leads to a cascade of downstream effects, including smooth muscle relaxation, improved microcirculation, and potent neuroprotection.[2][3] Beyond simple receptor blockade, anisodine hydrobromide modulates critical intracellular signaling pathways, notably activating the pro-survival Akt/GSK-3β and ERK1/2 cascades. These secondary effects contribute to its observed anti-inflammatory, anti-oxidative, and anti-apoptotic properties, making it a subject of significant interest in drug development and neuroscience research. This guide provides a detailed examination of its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its complex mechanism.
Core Mechanism: Muscarinic Acetylcholine Receptor Antagonism
The primary pharmacological activity of anisodine hydrobromide is its function as a competitive antagonist at muscarinic acetylcholine receptors.[5] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors, thereby blocking the transmission of cholinergic nerve impulses.[5] Anisodine is structurally related to atropine but is reported to have a weaker intensity of action and lower toxicity.[5]
Overview of Muscarinic Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of the parasympathetic nervous system.[6][7] They are classified into five subtypes (M1-M5) with distinct tissue distributions and signaling mechanisms:[7][8]
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M1, M3, M5 ("Excitatory"): Couple to Gq proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, causing smooth muscle contraction and glandular secretion.[7][8][9]
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M2, M4 ("Inhibitory"): Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7][8] In the heart, M2 receptor activation opens potassium channels, leading to hyperpolarization and a decreased heart rate.[8]
Anisodine's Interaction with mAChR Subtypes
Anisodine hydrobromide is considered a non-selective antagonist, meaning it interacts with multiple mAChR subtypes.[4][10] This broad activity profile explains its wide range of physiological effects. While comprehensive binding affinity data for anisodine across all five human receptor subtypes is limited in publicly available literature, studies on the closely related compound anisodamine provide quantitative insights. One study in isolated canine saphenous veins demonstrated that anisodamine competitively inhibits both prejunctional M2 and postjunctional M1 receptors with comparable affinity.[4]
Furthermore, research in animal models of cerebral ischemia suggests that anisodine hydrobromide can modulate the expression of these receptors. In rats subjected to middle cerebral artery occlusion (MCAO), anisodine treatment effectively reduced the upregulated expression of M1, M2, M4, and M5 receptors in brain tissue.[11][12][13]
Table 1: Pharmacological Profile of Anisodine/Anisodamine at Muscarinic Receptors
| Receptor Subtype | Interaction Type | Quantitative Data (Anisodamine) | Qualitative Effects (Anisodine) | References |
| M1 | Antagonist | pKB = 7.86 | Downregulates hypoxia-induced receptor upregulation | [4][11][12] |
| M2 | Antagonist | pKB = 7.78 | Downregulates hypoxia-induced receptor upregulation | [4][11][12] |
| M3 | Antagonist | - | Blockade leads to mydriasis and smooth muscle relaxation | [2][3] |
| M4 | Antagonist | - | Downregulates hypoxia-induced receptor upregulation | [11][12] |
| M5 | Antagonist | - | Downregulates hypoxia-induced receptor upregulation | [11][12] |
Note: pKB is the negative logarithm of the antagonist dissociation constant (KB). Data is primarily for anisodamine, a closely related tropane alkaloid.
Neuroprotective Mechanisms and Downstream Signaling
In the context of cerebral ischemia, the therapeutic benefits of anisodine hydrobromide extend beyond mAChR blockade. It triggers a complex network of intracellular signaling pathways that confer significant neuroprotection.
Activation of Pro-Survival Kinase Pathways
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Akt/GSK-3β Pathway: Studies have demonstrated that anisodine hydrobromide can activate the PI3K/Akt signaling pathway.[14] Akt (Protein Kinase B) is a serine/threonine kinase that, once phosphorylated (activated), plays a central role in promoting cell survival.[15][16] One of its key downstream targets is Glycogen Synthase Kinase-3β (GSK-3β).[17] Akt phosphorylates and inactivates GSK-3β.[14][15] Since active GSK-3β often promotes apoptosis, its inactivation by the Akt pathway is a potent pro-survival signal.[14]
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ERK1/2 Pathway: Anisodine has also been shown to activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[18][19][20] The ERK pathway is crucial for regulating cell growth, differentiation, and survival, and its activation is a key mechanism for neuroprotection against ischemic injury.[21][22]
Anti-Apoptotic and Anti-Inflammatory Effects
The activation of these kinase cascades translates into tangible anti-apoptotic and anti-inflammatory effects. By activating the Akt/GSK-3β pathway, anisodine hydrobromide treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical factor in preventing neuronal cell death. Concurrently, anisodine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[2]
Summary of Clinical Efficacy Data
The neuroprotective mechanisms of anisodine hydrobromide have been validated in numerous clinical trials, particularly for acute ischemic stroke (AIS). Meta-analyses of these trials provide quantitative evidence of its efficacy.
Table 2: Summary of Clinical Efficacy in Acute Ischemic Stroke (Meta-Analysis Data)
| Outcome Measure | Effect of Anisodine HBr Supplementation | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | References |
| NIH Stroke Scale (NIHSS) | Significant Reduction | MD = -1.53 | (-1.94, -1.12) | [12] |
| Modified Rankin Scale (mRS) | Significant Reduction | MD = -0.89 | (-0.97, -0.81) | [12] |
| Barthel Index | Significant Increase | MD = 10.65 | (4.30, 17.00) | [12] |
| Clinical Efficacy Rate | Significant Improvement | RR = 1.2 | (1.08, 1.34) | [12] |
Note: A lower NIHSS and mRS score, and a higher Barthel Index score, indicate better patient outcomes.
Experimental Protocols
The characterization of anisodine hydrobromide's mechanism of action relies on established pharmacological and biochemical assays.
Muscarinic Receptor Binding Assay
Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[23][24][25]
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Objective: To determine the inhibitory constant (Ki) of anisodine hydrobromide for each of the five muscarinic receptor subtypes (M1-M5).
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Materials:
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Cell membranes prepared from cells individually expressing a single human mAChR subtype (M1, M2, M3, M4, or M5).
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A suitable radioligand with high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
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Anisodine hydrobromide (test compound).
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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High-affinity non-labeled antagonist (e.g., Atropine) for determining non-specific binding.
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of anisodine hydrobromide across a wide concentration range (e.g., 10-11 M to 10-4 M).
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its KD value), and varying concentrations of anisodine hydrobromide.
-
Controls: Prepare parallel reactions for:
-
Total Binding: Contains only membranes and radioligand.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the anisodine hydrobromide concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of anisodine that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
-
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for assessing the activation (phosphorylation) of kinases like Akt and ERK.[26][27][28][29]
-
Objective: To measure the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) relative to total Akt and total ERK in cell lysates following treatment with anisodine hydrobromide.
-
Materials:
-
Cultured cells (e.g., neuronal cell line).
-
Anisodine hydrobromide.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST).
-
Primary antibodies (specific for p-Akt, total Akt, p-ERK, total ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of anisodine hydrobromide for desired time points. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often preferred over milk.[30]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate (ECL) to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be "stripped" of the first set of antibodies and re-probed with an antibody for the total protein (e.g., total Akt).
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein signal to the total protein signal.
-
References
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- 2. What is the mechanism of Anisodine Hydrobromide? [synapse.patsnap.com]
- 3. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 4. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of muscarinic receptors by anisodine hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellmolbiol.org [cellmolbiol.org]
- 14. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway | MDPI [mdpi.com]
- 16. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta-arrestin-dependent, G protein-independent ERK1/2 activation by the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Dopamine D1 Receptor-Mediated ERK1/2 Activation in the Parkinsonian Striatum and Their Modulation by Metabotropic Glutamate Receptor Type 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of dopamine D1 receptor-mediated ERK1/2 activation in the parkinsonian striatum and their modulation by metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]
- 22. Mu opioid receptor activation of ERK1/2 is GRK3 and arrestin dependent in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. benchchem.com [benchchem.com]
- 29. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
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